Dicliripariside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

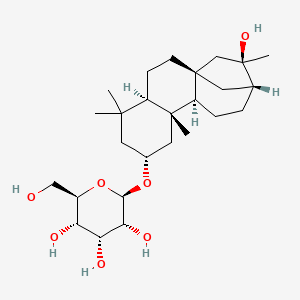

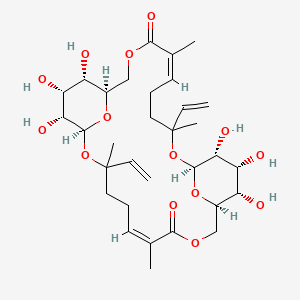

Dicliripariside A is a natural product first isolated from the plant Dicliptera riparia. It is a dimeric monoterpenoid glycoside with a unique molecular structure. This compound is a white crystalline solid and has shown potential pharmacological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

The preparation of Dicliripariside A is relatively complex. It is typically extracted from the whole plants of Dicliptera riparia using aqueous ethanol. The extract is then subjected to multiple purification steps to isolate this compound

Chemical Reactions Analysis

Dicliripariside A undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying glycosidic bonds and monoterpenoid structures.

Biology: Its anti-inflammatory and antioxidant properties make it a candidate for further biological studies.

Medicine: Preliminary research suggests potential anti-tumor activity, although more studies are needed to confirm this.

Industry: While not yet widely used, its unique properties could make it valuable in developing new pharmaceuticals or bio-pesticides

Mechanism of Action

The exact mechanism of action of Dicliripariside A is not fully understood. it is believed to exert its effects through interactions with molecular targets involved in inflammatory and oxidative stress pathways. These interactions may involve the modulation of specific enzymes and signaling molecules .

Comparison with Similar Compounds

Dicliripariside A can be compared to other glycosides isolated from Dicliptera riparia, such as Dicliripariside B and Dicliripariside C. These compounds share similar glycosidic structures but differ in their specific monoterpenoid components. The uniqueness of this compound lies in its dimeric structure, which distinguishes it from other monoterpenoid glycosides .

Properties

Molecular Formula |

C32H48O14 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

(1S,6Z,11R,12S,13R,14R,15S,20Z,25R,26S,27R,28R)-3,17-bis(ethenyl)-12,13,14,26,27,28-hexahydroxy-3,7,17,21-tetramethyl-2,9,16,23,29,30-hexaoxatricyclo[23.3.1.111,15]triaconta-6,20-diene-8,22-dione |

InChI |

InChI=1S/C32H48O14/c1-7-31(5)13-9-11-17(3)27(39)42-16-20-22(34)24(36)26(38)30(44-20)46-32(6,8-2)14-10-12-18(4)28(40)41-15-19-21(33)23(35)25(37)29(43-19)45-31/h7-8,11-12,19-26,29-30,33-38H,1-2,9-10,13-16H2,3-6H3/b17-11-,18-12-/t19-,20-,21-,22-,23-,24-,25-,26-,29+,30+,31?,32?/m1/s1 |

InChI Key |

IINZASCKGHCXIA-QEDIHRPMSA-N |

Isomeric SMILES |

C/C/1=C/CCC(O[C@@H]2O[C@@H]([C@H]([C@H]([C@H]2O)O)O)COC(=O)/C(=C\CCC(O[C@@H]3O[C@@H]([C@H]([C@H]([C@H]3O)O)O)COC1=O)(C=C)C)/C)(C=C)C |

Canonical SMILES |

CC1=CCCC(OC2C(C(C(C(O2)COC(=O)C(=CCCC(OC3C(C(C(C(O3)COC1=O)O)O)O)(C)C=C)C)O)O)O)(C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)

![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)

![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)